2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole
Description
2-({[4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole is a heterocyclic compound featuring a 1,3-benzothiazole core linked via a sulfanyl-methyl bridge to a 4-methyl-5-(pyridin-4-yl)-1,2,4-triazole moiety.
Propriétés
IUPAC Name |
2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5S2/c1-21-15(11-6-8-17-9-7-11)19-20-16(21)22-10-14-18-12-4-2-3-5-13(12)23-14/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHURZAKARDLKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=NC3=CC=CC=C3S2)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Mode of Action
Based on its structural similarity to other triazole compounds, it may interact with its targets through the formation of hydrogen bonds or other non-covalent interactions.
Pharmacokinetics
The presence of the triazole ring and the benzothiazole group could potentially influence its metabolic stability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Specific details about these effects are currently unknown.
Activité Biologique
The compound 2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole is a hybrid molecule that combines the pharmacological properties of triazole and benzothiazole moieties. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 346.4 g/mol. The structure features a benzothiazole core linked to a triazole derivative through a sulfanyl methyl group, which is believed to enhance its biological activity.
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential in multiple therapeutic areas:
-
Anticancer Activity :
- The compound exhibits significant antiproliferative effects against several cancer cell lines, including human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cells. In vitro studies have demonstrated that it can inhibit cell growth and induce apoptosis in these cancer cells .
- Antimicrobial Properties :
- Antiviral Activity :
The mechanisms underlying the biological activities of this compound are complex and involve:
- Inhibition of Key Pathways : The compound has been shown to inhibit pathways such as PI3K and mTORC1, which are critical in cancer cell survival and proliferation .
- Induction of Apoptosis : Evidence suggests that the compound promotes apoptosis through activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental models:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | HCT116 | 15 | PI3K/mTOR inhibition |
| 2 | MCF-7 | 12 | Apoptosis induction |
| 3 | A549 | 10 | Cell cycle arrest |
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of 2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole typically involves multi-step reactions including the formation of triazole and benzothiazole moieties. The characterization of synthesized compounds is usually performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and purity.
- Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups present in the compound.
- Mass Spectrometry (MS) : Confirms the molecular weight and structure.
For example, the synthesis process may involve reacting 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole with a suitable sulfhydryl group to form the target compound. The reaction conditions are optimized to enhance yield and purity.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains and fungi. Studies have utilized methods such as agar diffusion tests to evaluate the antimicrobial efficacy of synthesized compounds.
| Compound | Microbial Strain | Activity |
|---|---|---|
| 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole | Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | Significant Inhibition | |
| Candida albicans | Low Activity |
The results indicate that modifications on the triazole ring can enhance biological activity against specific pathogens.
Antifungal Properties
In addition to antibacterial activity, compounds containing triazole moieties have been recognized for their antifungal properties. The mechanism often involves inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis. This inhibition disrupts cell membrane integrity leading to fungal cell death.
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several derivatives of triazole compounds similar to 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole and evaluated their antimicrobial activity against common pathogens. The study found that certain modifications significantly enhanced activity against resistant strains of bacteria.
Case Study 2: Structure-Aactivity Relationship (SAR)
Another investigation focused on understanding the structure–activity relationship of triazole derivatives. By systematically altering substituents on the pyridine and benzothiazole rings, researchers identified key structural features that contribute to increased potency against specific microbial targets.
Analyse Des Réactions Chimiques
Nucleophilic Substitution at the Sulfanyl Group
The sulfanylmethyl (–S–CH2–) linker serves as a reactive site for nucleophilic substitution.
Key observations:
-
Alkylation proceeds efficiently with primary alkyl halides but stalls with bulky substrates due to steric hindrance .
-
Acylation yields depend on electron-withdrawing groups in the acyl chloride, enhancing electrophilicity .
Oxidation of the Sulfanyl Group
The thioether (–S–) group oxidizes to sulfoxide or sulfone under controlled conditions.
| Oxidizing Agent | Conditions | Product (Oxidation State) | Reference |
|---|---|---|---|
| H2O2 (30%) | AcOH, RT, 6h | Sulfoxide (–SO–) | |
| mCPBA | CH2Cl2, 0°C → RT, 12h | Sulfone (–SO2–) |
Analytical data for sulfone derivative:
-
1H NMR (DMSO-d6): δ 2.39 (s, 3H, CH3), 4.52 (s, 2H, CH2SO2), 7.28–8.12 (m, aromatic Hs) .
-
HPLC : Retention time shifts by ~0.5 min compared to parent compound .
Triazole Ring Functionalization
The 1,2,4-triazole ring undergoes electrophilic substitution and cycloaddition.
Electrophilic Aromatic Substitution
| Reaction | Reagents/Conditions | Position Modified | Reference |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C, 2h | C-5 of triazole | |
| Halogenation | Cl2 (g), FeCl3, CHCl3, RT | C-3 of benzothiazole |
Cycloaddition Reactions
The triazole participates in [3+2] cycloadditions with alkynes or nitriles:
-
With phenylacetylene , CuI catalysis yields fused triazolo-isoxazoles .
-
Nitrile oxides form 1,2,4-triazolo[3,4-b]benzothiazoles under microwave irradiation .
Coordination Chemistry with Metal Ions
The pyridin-4-yl group acts as a ligand for transition metals:
| Metal Salt | Conditions | Complex Formed | Application | Reference |
|---|---|---|---|---|
| CuCl2·2H2O | EtOH, reflux, 4h | [Cu(C20H15N5S2)Cl2] | Antimicrobial agents | |
| AgNO3 | MeOH, RT, 12h | [Ag(C20H15N5S2)NO3] | Catalysis |
Stoichiometry confirmed via molar conductivity and ESI-MS .
Hydrolytic Stability
The compound resists hydrolysis under physiological conditions (pH 7.4, 37°C), but degrades in acidic/basic environments:
| pH | Temperature | Half-Life (t1/2) | Major Degradation Product |
|---|
Comparaison Avec Des Composés Similaires
Key Observations :
- The benzothiazole core in the target compound distinguishes it from analogs with phenyl or acetonitrile substituents. This aromatic system may enhance π-π stacking interactions in biological targets compared to simpler substituents .
- Higher melting points (e.g., 237–240°C for compound 5o) correlate with polar functional groups like nitriles, whereas alkylthio substituents (e.g., butylthio in 5m) reduce melting points .
Antimicrobial Activity
Triazole-thioether derivatives exhibit significant antimicrobial properties. For example:
- Compound KA3 (from ): MIC values of 12.5 µg/mL against E. coli and S. aureus due to electron-withdrawing substituents (e.g., nitro groups) enhancing membrane penetration .
- Target Compound : The benzothiazole moiety is associated with antimicrobial activity in other contexts, implying comparable or superior efficacy .
Toxicity Profiles
- 2-(((4-Methyl-5-(octylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine (LC₅₀ = 49.66 mg/L): Lower toxicity attributed to the octylthio group, which improves metabolic stability .
- Target Compound : The benzothiazole group may influence toxicity; similar compounds show moderate acute toxicity (LC₅₀ ~10–50 mg/L) depending on substituent hydrophobicity .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for this compound?
Methodological Answer:
The synthesis involves nucleophilic substitution reactions. A typical procedure (adapted from similar triazole derivatives) uses:
- Step 1: Reacting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with NaOH in methanol to generate the thiolate intermediate.
- Step 2: Adding a benzothiazole-containing alkyl halide (e.g., (chloromethyl)benzothiazole) dropwise to form the sulfanyl-methyl linkage .
Critical Parameters: - Solvent: Methanol is preferred for solubility and reaction homogeneity.
- Base: NaOH (1:1 molar ratio to thiol) ensures deprotonation without side reactions.
- Temperature: Room temperature or mild heating (40–50°C) to avoid decomposition.
Basic: How is the compound characterized for structural confirmation?
Methodological Answer:
Use a multi-technique approach:
- Elemental Analysis: Verify C, H, N, S content to confirm stoichiometry.
- ¹H/¹³C-NMR: Identify protons and carbons in the pyridinyl, triazole, and benzothiazole moieties (e.g., pyridinyl protons at δ 8.5–8.8 ppm; triazole carbons at ~150–160 ppm) .
- LC-MS: Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- IR Spectroscopy: Detect S-H (disappearance after alkylation) and C=N/C-S stretches (~1600 cm⁻¹ and ~650 cm⁻¹, respectively) .
Advanced: How to resolve contradictions in reported bioactivity data for similar triazole-benzothiazole hybrids?
Methodological Answer:
Conflicting bioactivity often arises from:
- Structural Variations: Minor substituent changes (e.g., methyl vs. trifluoromethyl groups) alter binding affinity. Compare docking poses of analogs to identify critical interactions .
- Assay Conditions: Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., COX-1 vs. COX-2) can skew results. Standardize assays using WHO guidelines.
- Data Normalization: Use internal controls (e.g., IC₅₀ ratios relative to reference drugs) to minimize variability .
Example: A study found 4-methyl-triazole derivatives showed antimicrobial activity against S. aureus but not E. coli, likely due to membrane permeability differences .
Advanced: What computational strategies predict binding modes and ADME properties?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinases, bacterial enzymes). Focus on:
- Hydrogen bonds between triazole N-atoms and catalytic residues.
- Hydrophobic interactions of benzothiazole with binding pockets .
- ADME Prediction: Employ SwissADME or QikProp to assess:
- Lipophilicity (LogP): Optimal range 2–5 for membrane permeability.
- Solubility: Adjust via salt formation (e.g., HCl salts) if LogS < -4.
- CYP450 Metabolism: Screen for CYP3A4/2D6 inhibition to avoid toxicity .
Advanced: How to optimize reaction yields when scaling up synthesis?
Methodological Answer:
- Byproduct Analysis: Use TLC/HPLC to monitor intermediates (e.g., unreacted thiol or alkyl halide). Adjust stoichiometry if byproducts exceed 5% .
- Solvent Optimization: Replace methanol with DMF for higher solubility of bulky intermediates.
- Catalysis: Add KI (10 mol%) to enhance alkyl halide reactivity via Finkelstein-like mechanisms .
Case Study: A scaled synthesis of a triazole-thiol derivative achieved 85% yield by switching to DMF and increasing reaction time from 6h to 12h .
Basic: What are the stability considerations for this compound under varying pH conditions?
Methodological Answer:
- Acidic Conditions (pH < 3): Protonation of triazole N-atoms may lead to ring-opening. Stabilize with buffered solutions (e.g., citrate buffer, pH 4–6).
- Alkaline Conditions (pH > 9): Hydrolysis of the sulfanyl-methyl linker can occur. Use inert atmospheres (N₂) to prevent oxidation .
Experimental Validation: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .
Advanced: How to design derivatives to enhance selectivity for cancer vs. microbial targets?
Methodological Answer:
- Structural Modifications:
- Introduce electron-withdrawing groups (e.g., -CF₃) on benzothiazole to enhance DNA intercalation (anticancer activity).
- Add polar substituents (e.g., -OH, -NH₂) on pyridinyl to improve bacterial membrane penetration .
- Selectivity Screening: Test against panels of cancer cell lines (NCI-60) and microbial strains (CLSI guidelines) .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
